molecular formula C20H20N4O5 B7712661 4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide

4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide

Cat. No. B7712661
M. Wt: 396.4 g/mol
InChI Key: FBQNKTFAPICLNJ-UHFFFAOYSA-N
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Description

4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide, also known as DPOP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPOP is a small molecule that belongs to the class of oxadiazole derivatives, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide inhibits GSK-3β by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, leading to downstream effects on various cellular processes. The inhibition of GSK-3β by 4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide has been shown to have a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide have been extensively studied in vitro and in vivo. 4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide has also been shown to have anti-inflammatory and antimicrobial activities. In animal models, 4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide has been shown to reduce inflammation and improve cognitive function.

Advantages and Limitations for Lab Experiments

4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its potential applications in drug discovery and development. However, there are also limitations to using 4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide in lab experiments. It has been shown to have poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, the mechanism of action of 4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide is complex and not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide. One area of research is to further explore its potential applications in drug discovery and development. 4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide has been shown to be a potent inhibitor of GSK-3β, which has therapeutic potential in various diseases. Further research is needed to determine the efficacy and safety of 4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide in animal models and clinical trials. Another area of research is to better understand the mechanism of action of 4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide. This will require further studies to determine the binding site of 4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide on GSK-3β and its downstream effects on cellular processes. Finally, research is needed to develop new methods for synthesizing and purifying 4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide, as well as improving its solubility in aqueous solutions.

Synthesis Methods

The synthesis of 4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide involves the reaction of 4-aminobenzamide with 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure 4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide. The synthesis method has been optimized to yield high purity and high yield of 4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide.

Scientific Research Applications

4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer activities. 4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to be a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have therapeutic potential in various diseases, including Alzheimer's disease, bipolar disorder, and cancer.

properties

IUPAC Name

4-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5/c1-27-15-8-5-13(11-16(15)28-2)20-23-18(29-24-20)10-9-17(25)22-14-6-3-12(4-7-14)19(21)26/h3-8,11H,9-10H2,1-2H3,(H2,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQNKTFAPICLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide

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